![molecular formula C17H21N3O2 B6460731 6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline CAS No. 2549049-55-8](/img/structure/B6460731.png)
6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline
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Overview
Description
The compound “6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline” is a part of a series that emerged from a library of 4-amino-6,7-dimethoxyquinazolines . This series was designed using a papaverine-based pharmacophore model for PDE10A inhibition .
Synthesis Analysis
The synthesis of this compound involved the use of a papaverine-based pharmacophore model for PDE10A inhibition . This model was used to design a library of 4-amino-6,7-dimethoxyquinazolines . From this library, an aryl ether pyrrolidyl 6,7-dimethoxyquinazoline series emerged .Molecular Structure Analysis
The molecular structure of the “octahydrocyclopenta[c]pyrrole” part of the compound has been provided . It has a molecular formula of C7H13N .Physical And Chemical Properties Analysis
The “octahydrocyclopenta[c]pyrrole” part of the compound has a molecular weight of 111.18 .Scientific Research Applications
PDE10A Inhibition
The compound has been used in the design of a library of 4-amino-6,7-dimethoxyquinazolines for the inhibition of PDE10A . This enzyme is involved in various neurological disorders, and its inhibition could lead to potential treatments .
Analgesic Properties
Bioisosteric replacements have been used to enhance the analgesic properties of related compounds . The replacement of the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by an isosteric heterocycle led to a noticeable increase in the analgesic activity .
Synthesis of Isoquinoline Alkaloids
The compound can be used in the enantioselective synthesis of naturally occurring isoquinoline alkaloids . These alkaloids have various biological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects .
Drug Discovery
The compound’s unique structure and properties make it a valuable tool in drug discovery. Its use in structure-based drug design (SBDD) has led to the development of new pharmaceuticals .
Neurological Research
Given its role in PDE10A inhibition, the compound is of interest in neurological research. Studies have used it to explore potential treatments for disorders such as schizophrenia and Huntington’s disease .
Pharmacological Screening
The compound’s analgesic properties make it a candidate for pharmacological screening. This process can identify new drugs and treatments for pain management .
Mechanism of Action
Target of Action
It is known that quinazoline derivatives have been evaluated for their antiproliferative activities against human cancer cell lines .
Mode of Action
It is known that quinazoline derivatives have been used in the design of kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, which are enzymes that add a phosphate group to other proteins in cells. This can affect many cellular processes and signaling pathways.
Result of Action
It is known that quinazoline derivatives have shown potent antiproliferative activity against certain cancer cell lines .
Future Directions
properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-21-15-6-13-14(7-16(15)22-2)18-10-19-17(13)20-8-11-4-3-5-12(11)9-20/h6-7,10-12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEJDYHZMKCIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC4CCCC4C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline |
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